molecular formula C23H32ClNO2 B1678238 Proadifen hydrochloride CAS No. 62-68-0

Proadifen hydrochloride

Cat. No.: B1678238
CAS No.: 62-68-0
M. Wt: 390.0 g/mol
InChI Key: FHIKZROVIDCMJA-UHFFFAOYSA-N
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Description

Proadifen hydrochloride, also known as 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride, is a non-selective inhibitor of cytochrome P450 enzymes. This compound is widely used in biochemical research to study drug metabolism and enzyme inhibition. It also inhibits neuronal nitric oxide synthase, transmembrane calcium influx, and platelet thromboxane synthesis .

Mechanism of Action

Target of Action

Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism. It also inhibits neuronal nitric oxide synthase (NOS) , which is involved in the production of nitric oxide, a key cellular signaling molecule. Furthermore, it has been shown to inhibit nicotinic acetylcholine receptor (NAChR) and muscarinic acetylcholine receptor (MAChR) in rats .

Mode of Action

This compound interacts with its targets by preventing some types of drug metabolism, specifically those involving cytochrome P450 enzymes . It also blocks the action of neuronal nitric oxide synthase (NOS), thereby reducing the production of nitric oxide . In addition, it inhibits the action of NAChR and MAChR, which are key receptors in the nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits CYP-dependent arachidonate metabolism , which is involved in the production of eicosanoids, a group of signaling molecules . It also blocks transmembrane calcium influx , affecting calcium-dependent cellular processes . Moreover, it inhibits platelet thromboxane synthesis , which plays a role in blood clotting .

Pharmacokinetics

Given its role as a non-selective inhibitor of cytochrome p450 enzymes, it is likely to have significant interactions with drugs metabolized by these enzymes .

Result of Action

This compound has several molecular and cellular effects. It exerts apoptotic/anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma . This is believed to be caused by mediation of glycogen synthase kinase 3 β (GSK-3β) . Administration of proadifen has been demonstrated to produce time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage .

Biochemical Analysis

Biochemical Properties

Proadifen hydrochloride plays a significant role in biochemical reactions by inhibiting various enzymes and proteins. It is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound inhibits neuronal nitric oxide synthase (NOS), CYP-dependent arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . These interactions highlight the compound’s ability to modulate multiple biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce apoptotic and anti-proliferative effects in certain cancer cells, such as HT-29 colon adenocarcinoma cells . This is believed to be mediated by glycogen synthase kinase 3 beta (GSK-3β) and involves time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound for studying cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the protein moiety of cytochrome P450, inhibiting its activity and preventing drug metabolism . Additionally, this compound inhibits neuronal nitric oxide synthase and blocks ATP-sensitive inward rectifier potassium channels (KIR6.1) . These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can produce time-dependent effects on cellular function, such as the induction of apoptosis in cancer cells . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cytochrome P450 enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of cytochrome P450 enzymes . This inhibition affects the metabolism of various drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. Additionally, this compound interacts with enzymes such as neuronal nitric oxide synthase and arachidonate metabolizing enzymes, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to inhibit transmembrane calcium influx and modulate the activity of ATP-sensitive inward rectifier potassium channels . These interactions affect the localization and accumulation of this compound within specific cellular compartments, impacting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to target specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications direct this compound to its sites of action, where it can exert its inhibitory effects on enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proadifen hydrochloride is synthesized through the esterification of α-phenyl-α-propylbenzeneacetic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Proadifen hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Proadifen hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the determination of various compounds.

    Biology: Inhibits cytochrome P450 enzymes, making it useful in studying enzyme kinetics and drug metabolism.

    Medicine: Investigated for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and as a tool in toxicology studies.

Comparison with Similar Compounds

Uniqueness of Proadifen Hydrochloride: this compound is unique due to its broad-spectrum inhibition of cytochrome P450 enzymes and its additional inhibitory effects on neuronal nitric oxide synthase and transmembrane calcium influx. These properties make it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIKZROVIDCMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-33-0 (Parent)
Record name Proadifen hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045792
Record name Proadifen hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62-68-0
Record name Proadifen hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proadifen hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proadifen hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758181
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Record name Proadifen hydrochloride
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Record name Proadifen hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39690
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Record name Proadifen hydrochloride
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Record name 62-68-0
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Record name PROADIFEN HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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